molecular formula C11H11NO3 B11824586 4-Ethyl-1,4-benzoxazine-6-carboxylic acid

4-Ethyl-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B11824586
M. Wt: 205.21 g/mol
InChI Key: WQSGCYUIRBZPOY-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-benzoxazine-6-carboxylic acid typically involves the reaction of 2-aminophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazine-3-one derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazine-3-one derivatives.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

4-Ethyl-1,4-benzoxazine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,4-benzoxazine-6-carboxylic acid is unique due to its specific structural features, such as the ethyl substituent and the benzoxazine ring fused with a carboxylic acid group

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-12-5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-7H,2H2,1H3,(H,13,14)

InChI Key

WQSGCYUIRBZPOY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=COC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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